

# Spectral Data of 6-Bromothiochroman-4-one: A Technical Guide

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## Compound of Interest

Compound Name: **6-Bromothiochroman-4-one**

Cat. No.: **B177317**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **6-Bromothiochroman-4-one**, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and utilization in research and development.

## Molecular Structure and Properties

**6-Bromothiochroman-4-one** is a bicyclic organic compound with the chemical formula C<sub>9</sub>H<sub>7</sub>BrOS. Its structure consists of a thiochroman core substituted with a bromine atom at the 6-position and a ketone group at the 4-position.

Molecular Weight: 243.12 g/mol Monoisotopic Mass: 241.94010 Da

## Spectral Data

A complete set of experimentally-derived spectral data for **6-Bromothiochroman-4-one** is not readily available in a single public source. However, based on the analysis of the parent compound, thiochroman-4-one, and known substituent effects, the expected spectral characteristics are presented below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **6-Bromothiochroman-4-one** is expected to show distinct signals for the aromatic and aliphatic protons.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Integration
H-5	~8.0	d	1H
H-7	~7.5	dd	1H
H-8	~7.3	d	1H
H-2	~3.4	t	2H
H-3	~3.1	t	2H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Carbon	Expected Chemical Shift (ppm)
C=O (C-4)	~195
C-8a	~140
C-4a	~135
C-6	~130 (C-Br)
C-7	~128
C-5	~125
C-8	~120
C-2	~40
C-3	~25

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Bromothiochroman-4-one** is expected to exhibit the following characteristic absorption bands:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Ketone)	~1680	Strong
C-H (Aromatic)	~3100-3000	Medium
C-H (Aliphatic)	~3000-2850	Medium
C-Br	~600-500	Medium-Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For **6-Bromothiochroman-4-one**, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

Ion	Expected m/z	Notes
$[M]^+$	242, 244	Molecular ion peak with a characteristic M+2 peak of similar intensity due to the bromine isotopes.
$[M-CO]^+$	214, 216	Fragment resulting from the loss of a carbonyl group.
$[M-Br]^+$	163	Fragment resulting from the loss of the bromine atom.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized for the instrument used.

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **6-Bromothiochroman-4-one** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to an NMR tube.

#### Data Acquisition ( $^1H$ NMR):

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.

#### Data Acquisition ( $^{13}\text{C}$ NMR):

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.

## FT-IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount of **6-Bromothiochroman-4-one** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

## Mass Spectrometry

#### Sample Preparation:

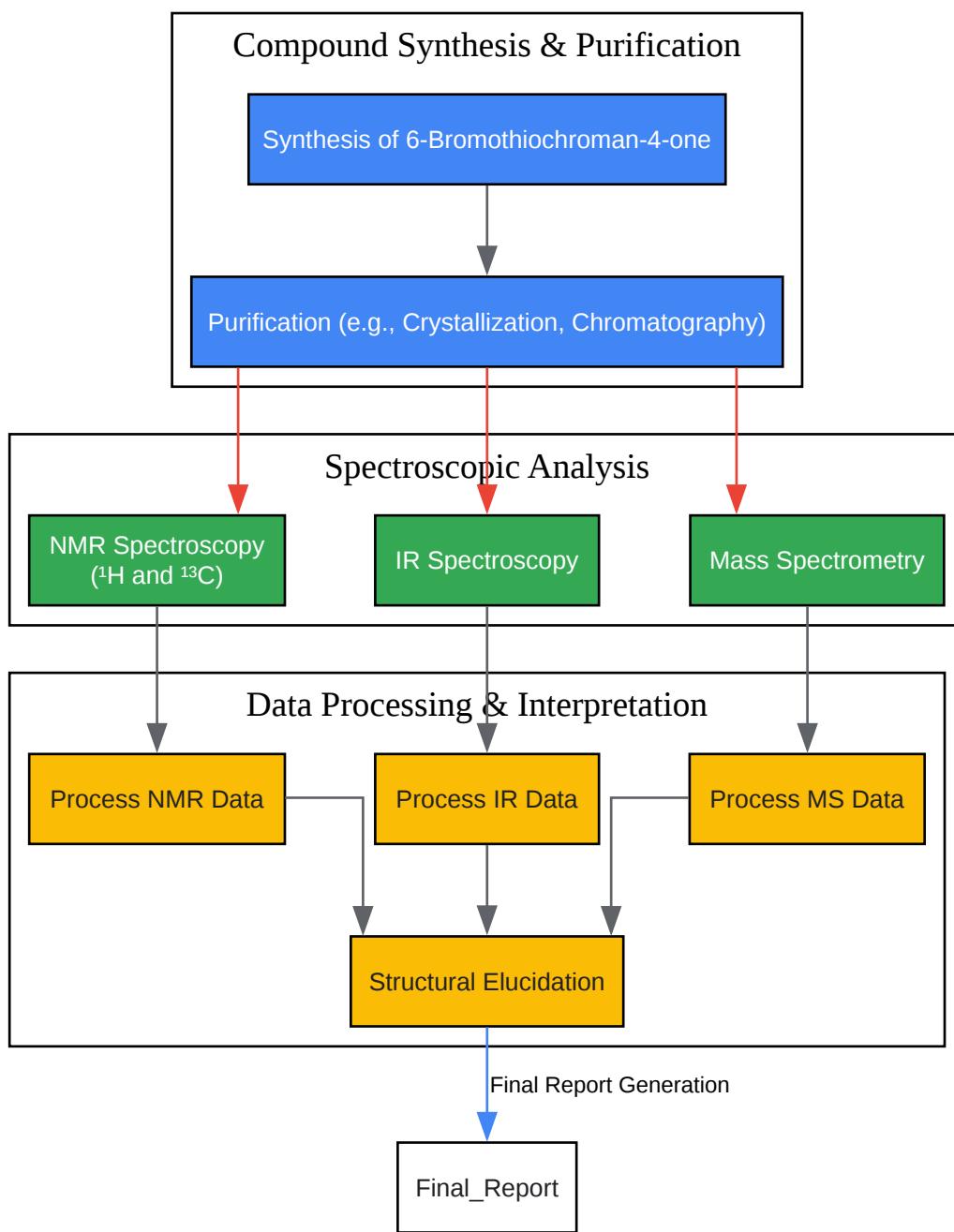
- Dissolve a small amount of **6-Bromothiochroman-4-one** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration should be in the range of 1-10  $\mu\text{g/mL}$ .

#### Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an EI source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 50-500.

## Workflow for Spectral Data Acquisition

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like **6-Bromothiochroman-4-one**.



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Caption: Workflow for the synthesis, purification, and spectral analysis of **6-Bromothiochroman-4-one**.

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